2-Methylcyclohexane-1-carbonitrile
Overview
Description
2-Methylcyclohexane-1-carbonitrile (2MCHC) is an organic compound that is used in a variety of scientific research applications. It is a colorless liquid that is composed of a single carbon and nitrogen atom, and is a derivative of cyclohexane. It is also known as 2-methylcyclohexanecarbonitrile, 2-methylcyclohexyl carbonitrile, and 2MCHC. 2MCHC has a variety of uses in scientific research, such as in the synthesis of pharmaceuticals, organic catalysts, and other chemical compounds. It is also used in the synthesis of polymers and polymer-based materials.
Scientific Research Applications
Tandem Alder-Ene and Diels-Alder Reactions
2-Methylcyclohexane-1-carbonitrile participates in tandem Alder-ene and Diels-Alder reactions. The reactions with cyclohexa-1,4-diene and alloocimene produce 2:1 addition products. These reactions demonstrate the compound's capability to act both as an enophile and as a dienophile, showcasing its versatility in organic synthesis (Lodochnikova et al., 2010).
Phosphorescence Emission and Polarization Studies
Studies on quinoline 3-carbonitrile in methylcyclohexane reveal insights into the phosphorescence emission and polarization of such compounds. This research is significant for understanding the photophysical properties of carbonitriles, which can be applied in various fields like material science and sensor technology (Márquez et al., 1993).
Spirocycloalkanes Synthesis
An interaction of certain benzaldehydes with acetonitriles, including this compound, leads to the formation of spirocycloalkanes. This synthesis pathway is notable for its application in creating complex organic structures, potentially useful in pharmaceuticals and materials science (Tverdokhlebov et al., 2006).
Substituent Chemical Shifts in NMR
Research on substituent chemical shifts in NMR using carbonitrile compounds, including this compound, provides critical data for understanding molecular structure and dynamics. This knowledge is crucial in fields like drug discovery and material characterization (Abraham & Fisher, 1986).
Kinetic Modeling in Combustion Studies
Methylcyclohexane-1-carbonitrile is used in studies for kinetic modeling of combustion processes. Understanding these processes is essential for the development of more efficient and cleaner combustion systems, relevant in energy production and automotive industries (Wang et al., 2014).
Transfer Hydrocyanation of Alkenes and Alkynes
The compound plays a role in catalytic transfer hydrocyanation processes, which are safer alternatives to traditional hydrocyanation methods. This application is significant in the synthesis of nitrile derivatives, important in pharmaceuticals (Bhunia et al., 2018).
Anionic Oligomerization Studies
Studies on the anionic oligomerization of carbonitriles, including this compound, provide valuable insights into the mechanisms of polymerization, relevant in the development of new polymeric materials (Messina et al., 1979).
Mechanism of Action
Safety and Hazards
2-Methylcyclohexane-1-carbonitrile is classified under GHS07 for safety . It has several hazard statements including H227, H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding ingestion and inhalation, ensuring adequate ventilation, and wearing personal protective equipment .
Future Directions
Properties
IUPAC Name |
2-methylcyclohexane-1-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-7-4-2-3-5-8(7)6-9/h7-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPVHUWELLQKHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70557319 | |
Record name | 2-Methylcyclohexane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70557319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90154-71-5 | |
Record name | 2-Methylcyclohexane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70557319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylcyclohexane-1-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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